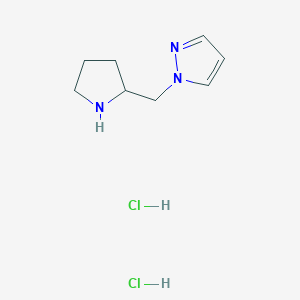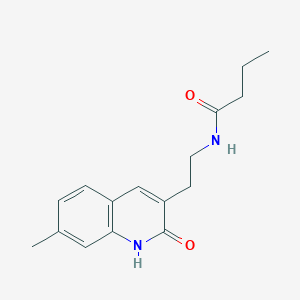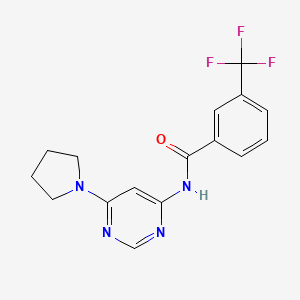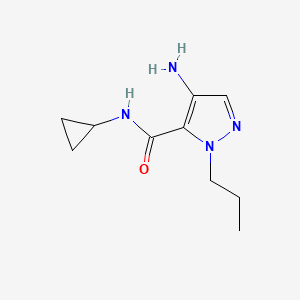![molecular formula C11H15NO2 B2820839 2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196213-10-0](/img/structure/B2820839.png)
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 2-methyl group and a 2-oxolan-2-ylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-2-ylmethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with catalysts such as palladium on carbon.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-6-carboxypyridine.
Reduction: 2-Methyl-6-[(oxolan-2-yl)methoxy]piperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
2-Methyl-6-hydroxypyridine: Lacks the oxolan-2-ylmethoxy group, making it less versatile in certain applications.
2-Methyl-6-methoxypyridine: Similar but lacks the oxolan ring, which may affect its chemical properties and reactivity.
6-[(Oxolan-2-yl)methoxy]pyridine: Lacks the methyl group, which can influence its biological activity and chemical behavior.
Uniqueness
2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine is unique due to the presence of both the methyl group and the oxolan-2-ylmethoxy group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds.
特性
IUPAC Name |
2-methyl-6-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-2-6-11(12-9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLDKAOALXQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)


![3-(benzenesulfonyl)-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2820763.png)
![3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2820764.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2820768.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2820778.png)
![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2820779.png)
